

A Technical Guide to the Certificate of Analysis for Cobicistat-d8

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Compound of Interest

Compound Name: Cobicistat-d8

Cat. No.: B8075481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Cobicistat-d8**. **Cobicistat-d8** is the deuterated analog of Cobicistat, a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.^{[1][2][3][4]} It is utilized as a pharmacokinetic enhancer for antiretroviral drugs in the treatment of HIV-1 infection.^{[2][3][4]} The inclusion of deuterium atoms in the molecule makes it a valuable internal standard for pharmacokinetic and metabolism studies. This guide will delve into the critical quality attributes, analytical methodologies, and the biological context of Cobicistat.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Cobicistat-d8**, providing a clear overview of its chemical and physical properties.

Table 1: Identification and Chemical Properties

Parameter	Specification
Product Name	Cobicistat-d8
CAS Number	1,3-thiazol-5-ylmethyl N-[5-[[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[5]
Molecular Formula	C ₄₀ H ₄₅ D ₈ N ₇ O ₅ S ₂
Molecular Weight	783.405[5]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

Table 2: Purity and Quality Attributes

Parameter	Method	Result
Purity (by HPLC)	HPLC-UV	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium Incorporation
Identity (by ¹ H NMR)	¹ H NMR Spectroscopy	Conforms to Structure
Identity (by MS)	Mass Spectrometry	Conforms to Molecular Weight
Residual Solvents	GC-HS	Meets USP <467> Requirements
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in a Certificate of Analysis. The following sections outline the typical experimental protocols used to assess the quality of **Cobicistat-d8**.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of **Cobicistat-d8** by separating it from any potential impurities.

- Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.[\[6\]](#)
- Column: Atlantis C18 column (100 x 4.6 mm, 5 μ m particle size).[\[6\]](#)
- Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[\[6\]](#)
- Gradient Program: A typical gradient might start at a lower percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Injection Volume: 10 μ L.[\[6\]](#)
- Detection Wavelength: 240 nm.[\[6\]](#)
- Procedure: A solution of **Cobicistat-d8** is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The area of the **Cobicistat-d8** peak is compared to the total area of all peaks to calculate the purity.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of **Cobicistat-d8** and to determine the extent of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Mass Range: m/z 100-1000.

- Procedure: A dilute solution of **Cobicistat-d8** is infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the $[M+H]^+$ ion of **Cobicistat-d8**. The isotopic distribution of this peak is analyzed to confirm the molecular formula and calculate the deuterium incorporation percentage.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

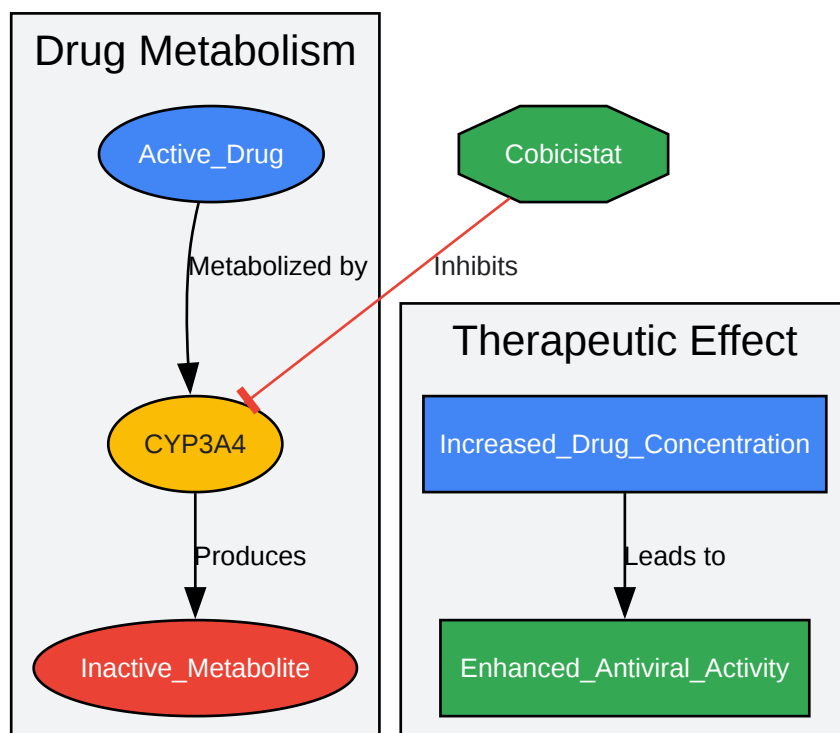
^1H NMR spectroscopy is used to confirm the chemical structure of **Cobicistat-d8**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- Procedure: A small amount of the **Cobicistat-d8** sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure to confirm the identity. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

Mandatory Visualizations

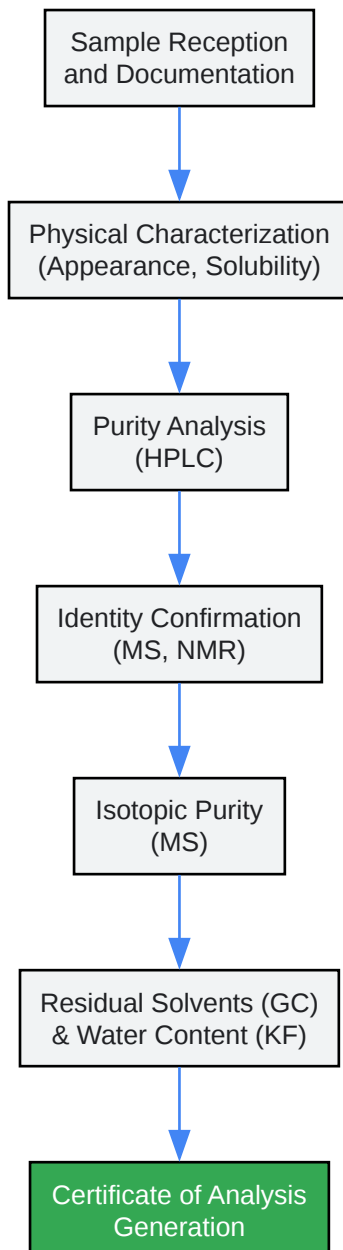
The following diagrams illustrate key concepts related to Cobicistat's mechanism of action and a typical analytical workflow.

Mechanism of Action of Cobicistat

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Caption: Mechanism of Cobicistat as a CYP3A4 inhibitor.

Analytical Workflow for Cobicistat-d8 CoA



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Caption: A typical analytical workflow for generating a Certificate of Analysis.

Cobicistat's Role in Drug Development

Cobicistat was developed to enhance the systemic exposure of co-administered antiretroviral agents that are metabolized by CYP3A enzymes.[2] Unlike ritonavir, another commonly used pharmacokinetic enhancer, Cobicistat has no intrinsic anti-HIV activity, which reduces the risk

of developing drug resistance.[3] Its primary function is to inhibit CYP3A, thereby slowing the metabolism of other drugs and increasing their plasma concentrations.[3][4] This allows for lower or less frequent dosing of the primary therapeutic agent, potentially reducing side effects and improving patient adherence.[3] Cobicistat is a component of several fixed-dose combination therapies for HIV, including those containing elvitegravir, atazanavir, and darunavir.[1][2]

This guide provides a comprehensive overview of the key information and methodologies associated with a Certificate of Analysis for **Cobicistat-d8**. For specific batch information, always refer to the CoA provided by the manufacturer.

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